molecular formula C24H26N2O3S B3673789 N~2~-(2,4-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,4-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3673789
M. Wt: 422.5 g/mol
InChI Key: TYWHIMWZUXPLKK-UHFFFAOYSA-N
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Description

The compound “N~2~-(2,4-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide” is an amide, which is a type of compound that includes a carbonyl group (C=O) and an amine group (N-H) in its structure. The presence of these functional groups can influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .


Chemical Reactions Analysis

Amides, in general, can undergo a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its structure and the functional groups it contains. For example, amides typically have high boiling points due to their ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system it’s interacting with. Without specific studies or data, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific studies or data, it’s difficult to provide accurate safety and hazard information for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action in biological systems, and assessing its safety and potential hazards .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-18-9-12-21(13-10-18)16-25-24(27)17-26(23-14-11-19(2)15-20(23)3)30(28,29)22-7-5-4-6-8-22/h4-15H,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWHIMWZUXPLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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